molecular formula C8H18INO2 B1220223 (+)-cis-Dioxolane iodide CAS No. 21795-59-5

(+)-cis-Dioxolane iodide

Cat. No.: B1220223
CAS No.: 21795-59-5
M. Wt: 287.14 g/mol
InChI Key: XFHBFOSBGWDTRO-KZYPOYLOSA-M
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Description

Iodide is a form of iodine that is chemically reactive . It’s often used in various chemical reactions and can form compounds with many elements .


Synthesis Analysis

Iodide compounds can be synthesized through various methods . For example, a pair of rigid iodide ion macrocyclic receptors of syn/anti configurations can be confirmed through single crystal X-ray analysis .


Molecular Structure Analysis

The molecular structure of iodide compounds can be complex and varies based on the specific compound . For instance, Copper (I) Iodide and Bis (Diphenylphosphino)alkane-Based Complexes and Coordination Polymers have been studied for their structural properties .


Chemical Reactions Analysis

Iodide compounds participate in various chemical reactions . For instance, the iodine clock reaction demonstrates the kinetics of the oxidation of iodide ion by peroxodisulfate ion .


Physical and Chemical Properties Analysis

Iodide compounds have unique physical and chemical properties . For instance, Potassium iodide is a metal-halide salt featuring an ionic bond between the potassium cation (K+) and the iodide anion (I–). It appears as cubical crystals, or powder or white granules .

Scientific Research Applications

Synthesis and Chemical Applications

  • Selective Bromination and Iodination : (+)-cis-Dioxolane iodide is used in the selective and efficient bromination and iodination of aromatic compounds. A study by Azarifar et al. (2012) highlights its application under mild conditions, achieving high selectivity and yield, and demonstrating a fast reaction rate (Azarifar, Khosravi, Najminejad, & Soleimani, 2012).

  • Catalysis in Synthesis of 1,3-Dioxolan-2-one Derivatives : Werner et al. (2014) identified this compound as an efficient catalyst system for the cycloaddition of epoxides and carbon dioxide, producing 1,3-dioxolan-2-one derivatives. This process demonstrates high activity even at lower temperatures, contributing to the synthesis of cyclic carbonates (Werner, Tenhumberg, & Büttner, 2014).

  • Oxidative DNA Damage Studies : Yamanaka et al. (2003) explored the genotoxic mechanism of trivalent dimethylated arsenic using cis-thymine glycol as a biomarker, induced by treatment with dimethylarsinous iodide, a related compound to this compound. This study aids in understanding arsenic carcinogenesis through oxidative base damage (Yamanaka, Mizoi, Tachikawa, Hasegawa, Hoshino, & Okada, 2003).

  • NMR Experiments and Structural Analysis : The use of this compound in NMR experiments has been noted for structure elucidation, especially in the analysis of P.M.R. spectra. Anteunis and Alderweireldt (2010) demonstrated its application in determining the conformations of the glycolketal of 1,2-propanediol with acetone and acetaldehyde (Anteunis & Alderweireldt, 2010).

  • Alkylation of β-acetalic Carbanions : Ballini et al. (2001) reported the reaction of 1,3-dioxolanes with methyl iodide and a base, leading to the formation of mono- or dialkylated or ring-opened products. This study contributes to the field of organic synthesis and the understanding of alkylation reactions (Ballini, Bosica, Cossu, Lucchi, & Peluso, 2001).

  • Synthesis of Optical Fiber Material Precursors : Nozirov et al. (2014) utilized DFT prediction for the structure and vibrational analysis of cis and trans perhydro- and perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolanes, relevant for the synthesis of plastic optical fiber (POF) material precursors. This research aids in the development of materials for optical applications (Nozirov, Kupka, & Stachów, 2014).

Energy and Environmental Applications

  • High-Energy-Density Electrochemical Energy Storage : Weng et al. (2017) explored the application of iodide ions, such as those in this compound, in zinc/iodine–bromide batteries to achieve high energy densities. This strategy is vital for advancing high-energy iodide-based energy storage technologies (Weng, Li, Cong, Zhou, & Lu, 2017).

  • Dye-Sensitized Solar Cells : The electrochemical reaction rate of the iodide/tri-iodide redox couple, where compounds like this compound play a role, is crucial for the function of dye-sensitized solar cells. Bay et al. (2006) investigated different electrode materials and their interaction with this redox couple, contributing to the development of efficient solar cells (Bay, West, Winther‐Jensen, & Jacobsen, 2006).

Mechanism of Action

The mechanism of action of iodide compounds can vary depending on the specific compound and its use . For example, iodide I-131 is used for the treatment of hyperthyroidism and thyroid carcinomas that take up iodine .

Safety and Hazards

Safety and hazards of iodide compounds depend on the specific compound . For example, Potassium iodide can cause damage to organs through prolonged or repeated exposure .

Future Directions

Iodine clocks, which involve iodide compounds, have a promising future in materials science . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

Properties

IUPAC Name

trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHBFOSBGWDTRO-KZYPOYLOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC(O1)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC[C@H](O1)C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349682
Record name (+)-cis-Dioxolane iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21795-59-5, 16709-43-6
Record name (Methyl(trimethylammonio)methyl)-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-cis-Dioxolane iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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